5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine
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Overview
Description
5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with suitable reagents to form the desired pyrazolopyridazine structure . The reaction conditions often include the use of solvents such as dichloroethane (DCE) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine include other pyrazolopyridazines such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The presence of the methyl and amine groups enhances its reactivity and makes it a valuable scaffold for various applications .
Properties
CAS No. |
2125-93-1 |
---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-c]pyridazin-3-amine |
InChI |
InChI=1S/C6H7N5/c1-3-2-4-5(7)9-11-6(4)10-8-3/h2H,1H3,(H3,7,9,10,11) |
InChI Key |
CGNFDGDEMQOEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2N)N=N1 |
Origin of Product |
United States |
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